molecular formula C15H11N5O5 B6510770 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one CAS No. 892759-37-4

3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one

Cat. No.: B6510770
CAS No.: 892759-37-4
M. Wt: 341.28 g/mol
InChI Key: CGIYHMQHLNQARN-UHFFFAOYSA-N
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Description

The compound 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one is a hybrid heterocyclic molecule featuring a coumarin core (8-ethoxy-2H-chromen-2-one) linked to a bis-oxadiazole moiety. The ethoxy group at the 8-position of the coumarin scaffold may enhance solubility or modulate pharmacokinetic properties compared to methoxy analogs . While direct pharmacological data for this compound are unavailable in the provided evidence, structural parallels with kinase inhibitors (e.g., GSK690693) and energetic materials (e.g., LLM-192) suggest dual applicability in medicinal and materials chemistry .

Properties

IUPAC Name

3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O5/c1-2-22-9-5-3-4-7-6-8(15(21)23-11(7)9)14-17-13(20-24-14)10-12(16)19-25-18-10/h3-6H,2H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIYHMQHLNQARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxadiazole-Based Energetic Materials

The 1,2,4-oxadiazole and 1,2,5-oxadiazole backbones are prominent in high-energy density materials (HEDMs). Key analogs include:

Compound Detonation Velocity (m/s) Sensitivity (IS, J) Application Reference
LLM-192 8,950 10 Explosives
LLM-201 8,200 15 Propellants
Target Compound N/A N/A Potential dual use

The target compound lacks nitro groups, which are critical for detonation performance in analogs like LLM-192. However, the amino group on the 1,2,5-oxadiazole ring may improve thermal stability, a desirable trait in insensitive munitions .

Coumarin Derivatives

Coumarin-based compounds often exhibit biological activity. Comparisons include:

Compound Substituent (Coumarin) Heterocycle Attachment Bioactivity Reference
Target Compound 8-ethoxy 1,2,4-oxadiazole Undetermined
3-acetyl-8-methoxy-2H-chromen-2-one 8-methoxy Acetyl-thiazole Antimicrobial
4-[(4-Hydroxymethyl-1H-triazol-1-yl)methyl]-6,8-dimethylcoumarin 6,8-dimethyl Triazole-methyl Fluorescent probe

Pharmacological Activity Comparison

The 4-amino-1,2,5-oxadiazole moiety is shared with kinase inhibitors such as GSK690693 and MAZ51, which target VEGF receptors (Table 3).

Compound Target Kinase IC₅₀ (nM) Structural Feature Reference
GSK690693 AKT 2.3 4-amino-1,2,5-oxadiazole + imidazopyridine
MAZ51 VEGFR3 1.8 Dimethylaminonaphthalene-indolone
Target Compound Undetermined N/A 4-amino-1,2,5-oxadiazole + coumarin

The absence of a nitro group (common in VEGFR2 inhibitors like VEGFR2 Kinase Inhibitor I) suggests the target compound may exhibit a different selectivity profile. Its coumarin core could enable DNA intercalation or antioxidant effects, as seen in other coumarin derivatives .

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